molecular formula C19H29N3O4S B2443623 N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898449-87-1

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2443623
CAS No.: 898449-87-1
M. Wt: 395.52
InChI Key: LERYHRCKVXIHPB-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic organic compound with the molecular formula C19H29N3O4S and a PubChem CID of 18574301 . This complex molecule is part of a class of oxalamide derivatives that are of significant interest in medicinal and chemical biology research . Compounds within this structural family, characterized by a piperidine core substituted with a phenylsulfonyl group and an oxalamide linker, are frequently investigated for their potential to interact with biological targets such as enzymes and receptors . Researchers utilize these compounds as chemical probes or building blocks in the development of potential therapeutic agents . The synthetic pathway for analogous compounds typically involves multi-step processes, including the formation of the piperidine derivative, introduction of the sulfonyl group, and a final condensation to form the oxalamide bridge . This product is intended for research purposes only in a laboratory setting and is not meant for human or veterinary diagnostic or therapeutic use . For specific analytical data and purity information, please contact our scientific support team.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-15(2)14-21-19(24)18(23)20-12-11-16-8-6-7-13-22(16)27(25,26)17-9-4-3-5-10-17/h3-5,9-10,15-16H,6-8,11-14H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERYHRCKVXIHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. The phenylsulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the oxalamide moiety through a condensation reaction with an appropriate oxalyl chloride derivative. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may play a crucial role in binding to these targets, while the piperidine ring and oxalamide moiety contribute to the overall stability and activity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:

    N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)carboxamide: Similar structure but with a carboxamide moiety instead of an oxalamide.

    N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea: Contains a urea group instead of an oxalamide.

    N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)thiourea: Features a thiourea moiety instead of an oxalamide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an isobutyl group, a piperidine ring, and a phenylsulfonyl moiety. Its molecular formula is C23H29N3O4SC_{23}H_{29}N_{3}O_{4}S, with a molecular weight of 443.6 g/mol. The presence of these functional groups suggests potential interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The phenylsulfonyl group enhances solubility and bioavailability, while the oxalamide moiety facilitates hydrogen bonding with active sites on proteins. The isobutyl group may contribute to hydrophobic interactions, potentially influencing binding affinity to targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescription
AntiviralPotential inhibition of HIV entry mechanisms based on structural analogs.
Anti-inflammatoryModulation of inflammatory responses observed in related compounds.
Anti-cancerHypothetical targeting of oncogenic pathways; requires further investigation.

Case Study: HIV Entry Inhibition

In a study focusing on structurally related oxalamides, compounds were identified as effective inhibitors of HIV-1 entry. These compounds demonstrated low micromolar activity against both X4 and R5 strains, indicating broad-spectrum antiviral potential . The mechanism involved binding to the viral envelope glycoprotein gp120 without affecting downstream processes like reverse transcription or integration.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide?

Answer:
Key parameters include:

  • Temperature control during crystallization to ensure high-purity crystals (e.g., maintaining 0–5°C for slow nucleation) .
  • Solvent selection (e.g., dichloromethane or acetonitrile) to balance solubility and reactivity .
  • Reaction time optimization for intermediate steps, such as sulfonamide formation (typically 12–24 hours under reflux) .
  • Use of catalysts (e.g., DCC/HOBt for amide coupling) to enhance yield .
    Methodological validation via TLC and HPLC is recommended to monitor reaction progress .

Basic: How can NMR and mass spectrometry be employed to confirm the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Assign peaks to specific protons (e.g., isobutyl CH3 at δ 0.9–1.1 ppm, piperidine CH2 at δ 2.5–3.5 ppm) .
  • HRMS : Verify molecular weight (e.g., [M+H]+ ion at m/z 475.58 for C24H30FN3O4S) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the piperidine and phenylsulfonyl groups .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Competitive binding assays (e.g., fluorescence polarization) to measure affinity for targets like GPCRs or kinases .
  • Enzyme inhibition studies (e.g., IC50 determination using spectrophotometric methods for proteases) .
  • Cell viability assays (MTT or ATP-based) to assess cytotoxicity in cancer or inflammation models .

Advanced: How can researchers resolve contradictory Ki values in receptor-binding studies?

Answer:

  • Orthogonal assays : Validate binding using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to distinguish nonspecific interactions .
  • Mutagenesis studies : Identify critical residues in the binding pocket (e.g., piperidine-sulfonyl interactions) .
  • Structural analogs : Compare with derivatives lacking the isobutyl group to isolate steric effects .

Advanced: What methodologies address poor solubility in aqueous buffers during pharmacokinetic studies?

Answer:

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility .
  • Salt formation : Introduce hydrochloride or mesylate salts via acid-base reactions .
  • Prodrug strategies : Modify the oxalamide moiety with hydrolyzable esters .

Advanced: How to evaluate chemical stability under physiological conditions (pH, temperature)?

Answer:

  • Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Accelerated stability testing : Use Arrhenius modeling to predict shelf life at 25°C based on data from 40–60°C .
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the sulfonamide group) .

Advanced: What experimental designs mitigate off-target effects in cellular assays?

Answer:

  • Proteome-wide profiling : Use affinity pulldown with biotinylated probes and quantitative MS to map interactomes .
  • CRISPR knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cells .
  • Dose-response curves : Ensure EC50 values align with target expression levels to rule out promiscuity .

Advanced: How can computational modeling predict binding modes with biological targets?

Answer:

  • Docking simulations (AutoDock Vina): Model interactions between the phenylsulfonyl group and hydrophobic pockets .
  • MD simulations (GROMACS) : Assess conformational stability of the piperidine-ethyl linker over 100-ns trajectories .
  • QSAR models : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity .

Advanced: What strategies improve yield in scaled-up synthesis without compromising purity?

Answer:

  • Continuous flow reactors : Optimize residence time and mixing for sulfonylation steps .
  • Crystallization engineering : Use anti-solvent addition (e.g., heptane in DCM) to control crystal size and purity .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor intermediate formation .

Advanced: How to investigate metabolic stability in hepatic microsomes?

Answer:

  • LC-HRMS : Quantify parent compound and metabolites (e.g., oxidative dealkylation products) after incubation with human liver microsomes .
  • CYP enzyme inhibition assays : Identify isoforms responsible for metabolism using selective inhibitors .
  • Stable isotope labeling : Track metabolic pathways via 13C-labeled analogs .

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